(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Description
Properties
Molecular Formula |
C13H20N4OS |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-6-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-5-9(7-18)15-12-11-10(6-8(2)19-11)16-13(14)17-12/h6,9,18H,3-5,7H2,1-2H3,(H3,14,15,16,17)/t9-/m1/s1 |
InChI Key |
HQTDFRYONHTHHW-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](CO)NC1=NC(=NC2=C1SC(=C2)C)N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC2=C1SC(=C2)C)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactivity
The presence of amino and hydroxyl groups allows (R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL to participate in several chemical reactions:
- Nucleophilic substitution : The amino group can act as a nucleophile.
- Dehydration and esterification : The hydroxyl group can be involved in these reactions.
- Electrophilic aromatic substitution : The thienopyrimidine moiety may undergo this reaction due to its aromatic nature.
These properties suggest that the compound can be utilized in synthesizing more complex molecules, potentially leading to new therapeutic agents.
Biological Activities
Compounds within the thienopyrimidine class are known for their diverse biological activities, including:
- Antiviral effects
- Anticancer properties
- Anti-inflammatory actions
The specific biological activity of (R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL may involve interactions with various biological macromolecules, such as enzymes or receptors, influencing cellular pathways related to signal transduction and gene expression regulation.
Potential Applications
- Pharmacological Research : Due to its structural similarities with other biologically active compounds, this compound could be explored for its potential as a drug candidate targeting specific diseases.
- Synthetic Chemistry : Its unique functional groups make it a versatile building block for synthesizing new compounds with desired biological activities.
- Biochemical Studies : Interaction studies could provide insights into its binding affinity to various biological targets, which is essential for understanding its mechanism of action.
Comparison with Similar Compounds
Selgantolimod (GS-9688)
- Structure: (R)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (CAS: 2004677-13-6) .
- Key Differences: Core: Pyrido[3,2-d]pyrimidine vs. thieno[3,2-d]pyrimidine in the target compound. Substituents: Fluorine at position 7 vs. methyl at position 6 on the heterocycle. Chain: Additional methyl group on the hexanol chain.
- Therapeutic Application : TLR8 agonist for chronic hepatitis B .
- Physicochemical Properties : Molecular weight 293.34 g/mol, storage at 2–8°C under inert atmosphere .
(R)-2-((5-Methoxy-2-(methylamino)pyrimidin-4-yl)amino)hexan-1-ol
- Structure: Pyrimidine core with methoxy and methylamino substituents (CAS: 2215120-36-6) .
- Key Differences: Core: Simple pyrimidine vs. thienopyrimidine. Substituents: Methoxy and methylamino groups vs. amino and methyl groups.
- Therapeutic Application: Not explicitly stated, but pyrimidine derivatives often target kinases or purine biosynthesis pathways .
PLK1 Inhibitors (D39, D40)
- Structure: Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate (D39) and analogs .
- Key Differences: Core: Pyrazole-pyrimidine hybrid vs. thienopyrimidine. Substituents: Styryl and carboxamide groups vs. aminohexanol chain.
- Therapeutic Application : PLK1 inhibition for anticancer activity .
2OL Ligand
- Structure: 1-({1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol .
- Key Differences: Core: Benzimidazole-pyrimidine vs. thienopyrimidine. Substituents: Ethynylcyclohexanol and methoxyethylamino groups.
- Physicochemical Properties : Molecular weight 406.48 g/mol (C22H26N6O2) .
Structural and Functional Implications
Core Heterocycle Modifications
- Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: The sulfur atom in thienopyrimidine may enhance lipophilicity compared to nitrogen in pyridopyrimidine, affecting membrane permeability . Fluorine in Selgantolimod improves metabolic stability and target affinity .
Substituent Effects
- Aminohexanol Chain: The (R)-configuration and hydroxyl group in the target compound likely enhance solubility and hydrogen bonding with biological targets, similar to Selgantolimod .
- Methyl vs.
Therapeutic Target Specificity
- TLR Modulation: Selgantolimod’s pyridopyrimidine core is optimized for TLR8 activation, whereas the thienopyrimidine analog may target TLR7/9 due to electronic differences .
- Kinase Inhibition : PLK1 inhibitors (D39, D40) rely on pyrazole-pyrimidine interactions with ATP-binding pockets, a mechanism distinct from TLR-targeted compounds .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Therapeutic Target |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidine | ~293 (estimated) | 2-Amino-6-methyl, (R)-hexan-1-ol | TLR7/9 (inferred) |
| Selgantolimod (GS-9688) | Pyrido[3,2-d]pyrimidine | 293.34 | 2-Amino-7-fluoro, 2-methylhexanol | TLR8 |
| D39 (PLK1 Inhibitor) | Pyrazole-pyrimidine | 542.61 | Styryl, carboxamide | PLK1 |
| 2OL Ligand | Benzimidazole-pyrimidine | 406.48 | Ethynylcyclohexanol | Undisclosed |
Preparation Methods
Preparation of the Thieno[3,2-d]pyrimidine Core
The thienopyrimidine scaffold is synthesized by established literature methods involving cyclization reactions of appropriately substituted thiophene and pyrimidine precursors. Typically, the synthesis involves:
- Starting from 2,4-dichloropyrimidines or related dichlorinated heterocycles.
- Selective nucleophilic aromatic substitution (SNAr) reactions to introduce amino substituents.
- Formation of the fused thieno ring by intramolecular cyclization or condensation reactions.
The core is often prepared with a chloro substituent at the 4-position, which serves as a reactive site for further functionalization.
Selective Functionalization at the 4-Position
The 4-chloro substituent on the thienopyrimidine ring is displaced selectively by the amine group of the chiral hexanol derivative. This step is critical for attaching the (R)-2-aminohexan-1-ol moiety:
- The reaction typically uses stoichiometric amounts of the amine under controlled temperature conditions to favor mono-substitution.
- Conditions may involve polar aprotic solvents and sometimes microwave irradiation to enhance reaction rates and yields.
- The displacement proceeds via nucleophilic aromatic substitution, exploiting the electron-deficient nature of the pyrimidine ring.
Introduction of the Chiral (R)-2-Aminohexan-1-ol Side Chain
The chiral amino alcohol side chain is introduced either by direct displacement of the 4-chloro substituent with (R)-2-aminohexan-1-ol or by coupling strategies involving protected intermediates:
- The (R)-configuration is retained by using enantiomerically pure starting materials.
- Protecting groups may be employed on the hydroxyl or amino groups to prevent side reactions during coupling.
- After coupling, deprotection steps yield the final free amino alcohol functionality.
- Reaction conditions are optimized to maintain stereochemical integrity and high enantiomeric excess.
Alternative Synthetic Routes and Optimization
Research indicates that variations in the ligand core and substitutions at various positions of the thienopyrimidine ring can be achieved by:
- Sequential displacement of chloro groups at different positions (e.g., 2- and 4-positions).
- Use of different amine nucleophiles to explore structure-activity relationships.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
These methods allow for the synthesis of analogues and derivatives, facilitating medicinal chemistry optimization.
Reaction Conditions and Yields
Typical reaction conditions reported include:
Analytical and Structural Verification
- The purity and identity of the compound are confirmed by NMR, IR, and mass spectrometry.
- Stereochemical configuration is verified by chiral HPLC or X-ray crystallography when available.
- Crystallographic studies support the binding conformation and molecular structure of the compound.
Summary Table of Preparation Method Key Points
| Aspect | Details |
|---|---|
| Core scaffold | Thieno[3,2-d]pyrimidine synthesized via cyclization of substituted precursors |
| Key reactive site | 4-chloro substituent for selective nucleophilic substitution |
| Nucleophile | (R)-2-aminohexan-1-ol or protected derivatives |
| Reaction type | Nucleophilic aromatic substitution (SNAr) |
| Stereochemistry | Maintained by use of enantiomerically pure amine nucleophile |
| Conditions | Controlled temperature, polar solvents, sometimes microwave-assisted |
| Purification | Chromatography, recrystallization |
| Verification | NMR, IR, MS, chiral HPLC, X-ray crystallography |
Research Findings and Practical Considerations
- The synthetic route allows for high selectivity and stereochemical control, critical for biological activity.
- The thienopyrimidine core's reactivity permits further functionalization, enabling the generation of analogues for drug discovery.
- Microwave-assisted synthesis can improve efficiency and reduce reaction times.
- The amino and hydroxyl groups on the side chain provide sites for further chemical modifications if required.
- The compound’s preparation aligns with medicinal chemistry protocols for heterocyclic amines with bioactive potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
